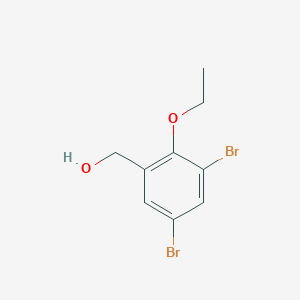
(3,5-Dibromo-2-ethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromo-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 g/mol It is a derivative of phenol, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group at the 2 position, and a methanol group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenol followed by the introduction of a methanol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dibromo-2-ethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (3,5-Dibromo-2-ethoxyphenyl)formaldehyde or (3,5-Dibromo-2-ethoxyphenyl)carboxylic acid.
Reduction: The major product is 2-ethoxyphenylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3,5-Diamino-2-ethoxyphenyl)methanol or (3,5-Dinitro-2-ethoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
(3,5-Dibromo-2-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other brominated compounds.
Mecanismo De Acción
The mechanism by which (3,5-Dibromo-2-ethoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The bromine atoms and the ethoxy group play crucial roles in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dibromo-4-ethoxyphenyl)methanol: Similar in structure but with the ethoxy group at the 4 position instead of the 2 position.
(3,5-Dibromo-2-methoxyphenyl)methanol: Similar but with a methoxy group instead of an ethoxy group.
(3,5-Dibromo-2-ethoxybenzyl alcohol): Similar but with a benzyl alcohol group instead of a methanol group.
Uniqueness
(3,5-Dibromo-2-ethoxyphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine atoms and the ethoxy group at specific positions on the phenyl ring provides distinct properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C9H10Br2O2 |
|---|---|
Peso molecular |
309.98 g/mol |
Nombre IUPAC |
(3,5-dibromo-2-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 |
Clave InChI |
BUQCDKXCJRBBJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)

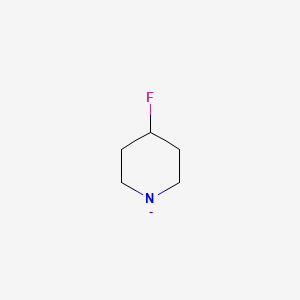
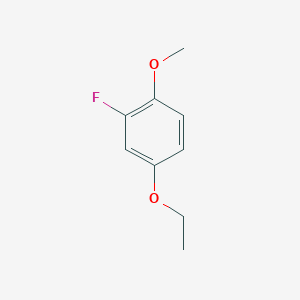
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
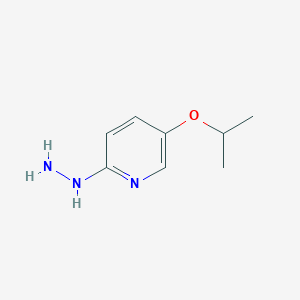
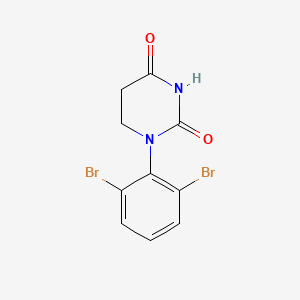
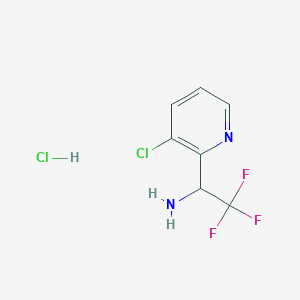
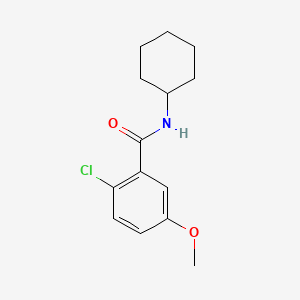
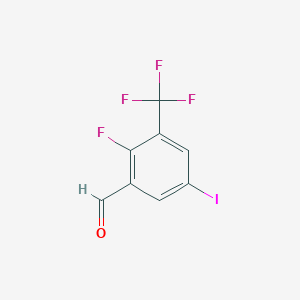
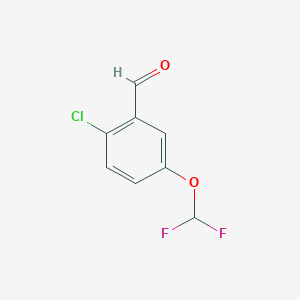
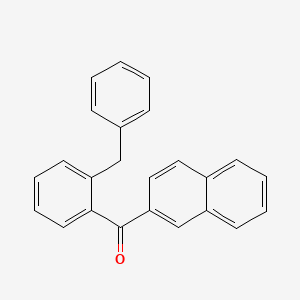
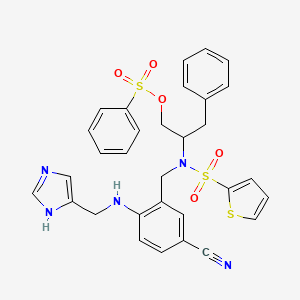
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
